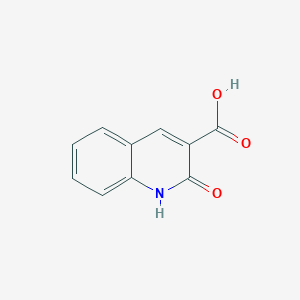

2-Hydroxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQQVKDBGLYPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173854 | |

| Record name | 2-Hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-79-4 | |

| Record name | 2-Quinolone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002003794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2003-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-QUINOLONE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YC1Y02JDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 2-Hydroxyquinoline-3-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-3-carboxylic acid, also known by its tautomeric name 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a heterocyclic compound belonging to the quinoline family. Its structure is a valuable scaffold in medicinal chemistry and materials science. The quinoline core is a prominent feature in a wide array of natural and synthetic bioactive compounds, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory activities.[1]

This molecule serves as a key synthetic intermediate, or building block, for the development of more complex molecules.[2] Notably, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of enzymes such as protein kinase CK2, a crucial target in cancer therapy.[3][4] Its structural similarity to other biologically significant isomers, like the neuroactive metabolite kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), further underscores the importance of this chemical class in drug discovery. This guide provides an in-depth overview of its fundamental properties, synthesis, reactivity, and applications, tailored for a scientific audience.

Chemical and Physical Properties

The core identity and physical characteristics of this compound are summarized below. A critical feature of this compound is its existence as a pair of keto-enol tautomers. The equilibrium between the 2-hydroxyquinoline (enol) form and the 2-oxo-1,2-dihydroquinoline (keto) form, also known as a quinolone, dictates its reactivity and spectroscopic properties. The keto form is generally considered the more stable tautomer.

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-1,2-dihydroquinoline-3-carboxylic acid | [5][6] |

| Synonyms | This compound | [2] |

| CAS Number | 2003-79-4 | [2] |

| Molecular Formula | C₁₀H₇NO₃ | [2] |

| Molecular Weight | 189.17 g/mol | [7] |

| Appearance | Colorless to yellow crystals/solid | [1][6] |

| Melting Point | 270 °C | [1] |

| Purity | ≥96% (Commercially available) | [2] |

| Storage | Room temperature | [2] |

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a predictive profile can be established based on its functional groups: a quinoline ring system, a carboxylic acid, and the hydroxyl/keto group.

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (C5-C8) | δ 7.0 - 8.0 ppm |

| H-4 Proton (quinoline ring) | δ ~8.9 ppm (singlet)[1] | |

| Carboxylic Acid Proton (-COOH) | δ 10.0 - 13.0 ppm (broad singlet) | |

| Amide Proton (-NH-) (keto form) | δ ~11.0 - 12.0 ppm (broad singlet) | |

| ¹³C NMR | Aromatic Carbons | δ 115 - 140 ppm |

| Carboxylic Carbonyl (C=O) | δ 160 - 165 ppm[5] | |

| Keto Carbonyl (C=O) | δ ~162 ppm[5] | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (very broad)[8] |

| N-H Stretch (Amide, keto form) | 3400 - 3300 cm⁻¹[1] | |

| C=O Stretch (Carboxylic Acid & Keto) | 1735 - 1685 cm⁻¹ (strong)[1][9] | |

| C=C Stretch (Aromatic) | 1600 - 1450 cm⁻¹[9] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 189 |

| Key Fragments | Loss of H₂O (m/z 171), COOH (m/z 144), CO (m/z 161)[7] |

Synthesis and Reactivity

The synthesis of the 2-oxo-quinoline core can be achieved through several established methods. A common approach involves the condensation and cyclization of substituted anilines or other ortho-substituted benzene derivatives. One documented method involves the reaction of an ethyl 2-aminobenzylidene-cyanoacetate derivative with thiourea and potassium carbonate, followed by hydrolysis.[1]

The reactivity of this compound is governed by its three functional regions:

-

Carboxylic Acid Group: Undergoes standard reactions such as esterification, amide bond formation, and reduction to an alcohol.

-

Hydroxyl/Keto Group: The hydroxyl group of the enol tautomer can be alkylated or acylated. The N-H bond of the more stable keto tautomer can also undergo substitution.

-

Quinoline Ring: The benzene portion of the ring system is susceptible to electrophilic aromatic substitution, with the existing electron-withdrawing groups directing incoming substituents.

Applications in Research and Development

This compound is a versatile building block with significant applications in drug discovery and materials science.

-

Pharmaceutical Scaffolding: It is a foundational structure for synthesizing libraries of compounds for biological screening. Its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][10]

-

Protein Kinase Inhibition: The quinoline-3-carboxylic acid moiety is a recognized scaffold for developing inhibitors of protein kinases, such as Casein Kinase II (CK2), which are often dysregulated in various cancers.[3][4]

-

Protein Degraders: The molecule is classified as a building block for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[2]

-

Materials Science: The rigid, planar quinoline structure imparts useful photophysical properties, making it a candidate for the development of fluorescent dyes and chemical sensors.

Experimental Protocols

The following sections provide representative methodologies for the chemical modification and biological evaluation of this compound and its derivatives.

Protocol 1: General Procedure for Esterification (Fischer Esterification)

This protocol describes the conversion of the carboxylic acid to its corresponding methyl or ethyl ester, a common step in modifying the molecule for further reactions or to improve cell permeability.

-

Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 mL per gram of acid).

-

Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, reduce the volume of the alcohol under reduced pressure.

-

Neutralization: Dilute the residue with water and neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical workflow for screening the compound's ability to inhibit a target protein kinase, using a method like the ADP-Glo™ assay which quantifies kinase activity by measuring ADP production.[11][12]

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a range of concentrations for testing.[12]

-

Kinase Reaction: In a multi-well assay plate (e.g., 384-well, white, opaque), add the test compound dilutions. Add the target kinase enzyme, prepared in an appropriate kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12]

-

Pre-incubation: Incubate the plate for ~10 minutes at room temperature to allow the compound to bind to the kinase.[12]

-

Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.

-

Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).[12]

-

Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. This reagent terminates the enzymatic reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[11]

-

ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[12]

Conclusion

This compound is a fundamentally important heterocyclic compound characterized by its stable 2-oxo tautomer and the versatile reactivity of its functional groups. Its established role as a scaffold for kinase inhibitors and as a building block in medicinal chemistry highlights its significance for drug development professionals. The synthetic accessibility and potential for diverse chemical modifications ensure its continued relevance in the pursuit of novel therapeutics and advanced functional materials. This guide serves as a foundational resource for researchers engaging with this valuable chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ulab360.com [ulab360.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-hydroxyquinoline-3-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details the core synthesis mechanisms, provides experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.

Core Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the quinoline core with subsequent functionalization or the direct annulation of precursors bearing the required hydroxyl and carboxyl functionalities. Two prominent methods are the modified Gould-Jacobs reaction and a route commencing from isatin.

Modified Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines. However, modifications to this reaction can be employed to favor the formation of the 2-hydroxy isomer. This pathway typically involves the synthesis of an ethyl 2-hydroxyquinoline-3-carboxylate intermediate, followed by hydrolysis to yield the final carboxylic acid.

Mechanism:

The synthesis begins with the condensation of an aniline with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to form the quinoline ring. The final step is the hydrolysis of the ester group to the carboxylic acid.

A plausible mechanism for a modified approach to favor the 2-hydroxy isomer is outlined below:

An In-depth Technical Guide on the Tautomerism and Stability of 2-Hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-3-carboxylic acid, a key heterocyclic compound, exhibits a complex and fascinating tautomeric equilibrium that is critical to its chemical behavior, stability, and potential applications in drug development. This technical guide provides a comprehensive analysis of the tautomeric forms of this molecule, focusing on the interplay between the enol, keto, and zwitterionic species. Through a synthesis of experimental data and computational insights, this document elucidates the factors governing the stability of these tautomers in different environments. Detailed experimental protocols for the characterization of this tautomerism using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside a summary of key quantitative data. Logical diagrams generated using Graphviz are included to visualize the tautomeric equilibria and experimental workflows, offering a clear and concise understanding of the core concepts.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The tautomeric properties of substituted quinolines, particularly those bearing hydroxyl groups, are of paramount importance as different tautomers can display distinct physicochemical properties, biological activities, and metabolic fates. This compound presents a particularly interesting case, with the potential for keto-enol tautomerism at the 2-position and the added complexity of a carboxylic acid group at the 3-position, which can participate in intramolecular interactions and influence the overall electronic landscape of the molecule.

This guide will delve into the nuanced tautomeric behavior of this compound, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to understand and potentially manipulate this equilibrium for therapeutic advantage.

The Tautomeric Landscape

This compound can exist in three primary tautomeric forms: the enol form (this compound), the keto form (2-oxo-1,2-dihydroquinoline-3-carboxylic acid), and a zwitterionic form.

-

Enol Form (Lactim): This form contains a hydroxyl group at the C2 position and retains the aromaticity of the quinoline ring system.

-

Keto Form (Lactam): This tautomer features a carbonyl group at the C2 position and a proton on the nitrogen atom (N1). This form is often referred to as a quinolone.

-

Zwitterionic Form: In polar environments and the solid state, the acidic proton from the carboxylic acid can transfer to the basic nitrogen of the quinoline ring, forming an intramolecular salt.

The equilibrium between these forms is dynamic and highly dependent on the surrounding environment, including solvent polarity, pH, and temperature.

Caption: Tautomeric equilibrium of this compound.

Stability of Tautomers

The relative stability of the tautomers is a key determinant of the position of the equilibrium. In most organic solvents and in the solid state, the keto form of 2-hydroxyquinoline derivatives is generally the most stable and therefore the predominant species.[1][2] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide (lactam) group in the keto form compared to the iminol (lactim) group in the enol form.

In the case of this compound, the presence of the carboxylic acid group introduces further considerations. In polar aprotic solvents like dimethyl sulfoxide (DMSO), an equilibrium mixture of the neutral keto form and the zwitterionic form is suggested to exist.[1] In the solid state, evidence points towards the prevalence of the zwitterionic species.[3]

Factors Influencing Tautomeric Equilibrium

Several factors can influence the position of the tautomeric equilibrium:

-

Solvent Polarity: Polar solvents can stabilize the more polar tautomers. Polar protic solvents can stabilize both the keto and enol forms through hydrogen bonding, while polar aprotic solvents may favor the more polar keto or zwitterionic forms.[4]

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the quinoline ring or the oxygen of the keto group can influence the stability of certain conformers and tautomers.

-

Aromaticity: The enol form preserves the aromaticity of the quinoline ring, which is a significant stabilizing factor. The keto form, while having a stable amide group, disrupts the aromaticity of the heterocyclic ring to some extent.[5]

-

pH: The pH of the medium will significantly affect the ionization state of the carboxylic acid and the quinoline nitrogen, thereby influencing the tautomeric equilibrium.

Quantitative Data

Table 1: 1H NMR Spectroscopic Data for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in DMSO-d6 [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.86 | s | - |

| Ar-H | 7.21–7.82 | m | - |

| OCH2 | 4.22 | q | 6.32 |

| CH3 | 1.32 | t | 6.32 |

Table 2: 13C NMR Spectroscopic Data for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in DMSO-d6 [1]

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ester) | 164.81–162.99 |

| C=O (amide) | 162.99–162.28 |

| C=O (acid) | 162.51–160.81 |

| Aromatic/Olefinic C | 154.65–112.18 |

| OCH2 | 61.92 |

| CH3 | 14.63 |

Note: The 13C NMR data is presented as a range observed for a series of related compounds.[1]

Experimental Protocols

The investigation of tautomerism in this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.

Objective: To identify the predominant tautomer in solution and, if possible, quantify the ratio of the different tautomeric forms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a 5 mm NMR tube.[6] The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

Instrumental Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the spectrometer is properly tuned and shimmed.

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay (D1). For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial to ensure full relaxation of all protons.[7]

-

Acquire a 13C NMR spectrum. Broadband proton decoupling is typically used.

-

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of proton and carbon signals to specific tautomers.

-

-

Data Analysis:

-

Analyze the 1H NMR spectrum for characteristic signals. The keto form is expected to show an N-H proton signal, typically at a high chemical shift (>10 ppm), while the enol form would exhibit an O-H signal. The carboxylic acid proton will also be present, likely as a broad singlet.

-

In the 13C NMR spectrum, the presence of a signal in the carbonyl region (around 160-180 ppm) is indicative of the keto tautomer.

-

If signals for multiple tautomers are resolved, the relative integration of non-exchangeable protons can be used to determine the equilibrium constant (Keq = [enol]/[keto]).[8]

-

Caption: Workflow for NMR spectroscopic analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, particularly if the different tautomers possess distinct chromophores and thus different absorption spectra.

Objective: To observe changes in the absorption spectrum in different solvents, which can provide evidence for the presence of multiple tautomers and allow for the determination of the equilibrium constant.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol). Prepare a series of dilute solutions (typically 10-4 to 10-5 M) in a range of solvents with varying polarities (e.g., hexane, acetonitrile, water).

-

Instrumental Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis:

-

Compare the absorption maxima (λmax) and molar absorptivities (ε) in different solvents. A significant shift in λmax with solvent polarity is indicative of a change in the predominant tautomeric form.

-

The presence of an isosbestic point in the spectra of solutions with varying solvent compositions or pH can be strong evidence for a two-component equilibrium.[4]

-

For quantitative analysis, the molar extinction coefficients of the pure tautomers are required. These can sometimes be estimated using "locked" derivatives where tautomerism is not possible (e.g., O-methylated for the enol form and N-methylated for the keto form).[2]

-

Conclusion

The tautomerism of this compound is a multifaceted phenomenon involving a dynamic equilibrium between enol, keto, and zwitterionic forms. The position of this equilibrium is highly sensitive to the molecular environment, with the keto and zwitterionic forms generally favored in solution and the solid state. A thorough understanding of this tautomeric landscape is crucial for medicinal chemists and drug development professionals, as the predominant tautomer will dictate the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately, its biological activity. The experimental and computational methodologies outlined in this guide provide a robust framework for the detailed characterization of this important class of heterocyclic compounds. Further research to obtain specific quantitative data and crystal structures for this compound will be invaluable in advancing our understanding and utilization of this versatile scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: 2-Hydroxyquinoline-3-carboxylic Acid (CAS 2003-79-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 2-Hydroxyquinoline-3-carboxylic acid (CAS 2003-79-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development efforts in these fields.

Core Properties and Data

This compound, which exists in tautomeric equilibrium with its keto form, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, possesses the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[1][2] It is a solid, appearing as a light yellow crystalline powder, and is soluble in water.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO₃ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| CAS Number | 2003-79-4 | [1][2] |

| Melting Point | 300 °C / 572 °F | [4][5][6] |

| Boiling Point | 440.9 °C at 760 mmHg | [7] |

| Flash Point | 220.4 °C | [7] |

| Appearance | Light yellow solid | [4] |

| Solubility | Soluble in water | [3][4] |

Spectroscopic Data Summary:

| Spectrum Type | Key Features | Reference(s) |

| Infrared (IR) | 3368 cm⁻¹ (N-H stretch), 3481–3175 cm⁻¹ (broad O-H stretch), 1716, 1685 cm⁻¹ (C=O stretches), 1605, 1563 cm⁻¹ (C=C stretches), 1161, 1009 cm⁻¹ (C-O stretches) | [8] |

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

A common and effective method for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the hydrolysis of its corresponding ester or the reaction of 2-chloroquinoline-3-carboxylic acid in an acidic medium.[8][9]

Method 1: Hydrolysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate [8]

-

Reagents: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, thiourea, anhydrous potassium carbonate, ethanol, acetic acid, dimethylformamide.

-

Procedure:

-

To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol, add ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol).

-

Heat the reaction mixture under reflux for 4 hours.

-

After cooling, pour the mixture into water and neutralize with a few drops of acetic acid.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from dimethylformamide to obtain colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

-

-

Yield: 63%

-

Melting Point: 270 °C (Note: This reported melting point differs from other sources).

Method 2: Hydrolysis of 2-Chloroquinoline-3-carboxylic Acid [9]

-

Reagents: 2-Chloroquinoline-3-carboxylic acid, glacial acetic acid, water.

-

Procedure:

-

Create a suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in glacial acetic acid (25 mL) and water (1.5 mL).

-

Boil the suspension with stirring for 12–24 hours, monitoring the reaction by NMR.

-

After cooling, add 100 mL of water.

-

Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.

-

This synthetic approach is illustrated in the workflow diagram below.

Biological Activity and Signaling Pathways

Derivatives of 3-quinoline carboxylic acid have been investigated as potential inhibitors of protein kinase CK2.[3][4] While specific inhibitory data for the parent compound (CAS 2003-79-4) is not detailed in the provided search results, its derivatives have shown inhibitory activity in the micromolar range.[3] Protein kinase CK2 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.

Furthermore, derivatives of 2-oxo-1,2-dihydroquinoline have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[9][10] This suggests a potential antibacterial application for this class of compounds.

The general mechanism of action for these classes of inhibitors often involves binding to the active site of the target enzyme, thereby blocking its catalytic activity and disrupting downstream signaling pathways.

Potential Signaling Pathway Involvement

Based on its activity as a protein kinase CK2 inhibitor, this compound could potentially modulate signaling pathways regulated by CK2. A simplified representation of a generic kinase signaling pathway that could be inhibited is shown below.

This diagram illustrates how an inhibitor like this compound could block the activity of a kinase such as CK2, preventing the phosphorylation of its substrate and thereby inhibiting downstream cellular responses.

Conclusion

This compound (CAS 2003-79-4) is a quinoline derivative with established physicochemical properties and synthetic routes. Its biological potential, particularly as an inhibitor of protein kinase CK2 and as a scaffold for DNA gyrase inhibitors, makes it a compound of significant interest for further investigation in drug discovery and development. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic applications of this molecule and its derivatives. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi-res.com [mdpi-res.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A61K 31 - Medicinal preparations containing organic active ingredients - Patents Sitemap [google.com]

- 7. staff.najah.edu [staff.najah.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the pivotal discovery and historical development of quinoline-3-carboxylic acids, a scaffold that revolutionized antibacterial therapy. From the serendipitous discovery of the first-generation quinolones to the rational design of potent fluoroquinolones, this document provides a comprehensive overview of the key milestones, synthetic evolution, and mechanistic understanding of this critical class of compounds. Detailed experimental protocols, quantitative biological data, and visual pathway diagrams are provided to serve as a valuable resource for professionals in the field of drug discovery and development.

A Serendipitous Beginning: The Discovery of Nalidixic Acid

The story of quinoline-3-carboxylic acids as antibacterial agents begins in the early 1960s with the unexpected discovery of nalidixic acid. While attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with a 1,8-naphthyridine-3-carboxylic acid core.[1] This compound, later named nalidixic acid, demonstrated modest activity against Gram-negative bacteria and was introduced into clinical practice in 1962 for the treatment of urinary tract infections.[1] While its spectrum of activity was narrow and resistance developed rapidly, the discovery of nalidixic acid was a landmark event that laid the foundation for the development of a vast and powerful class of antibiotics.

The Rise of the Fluoroquinolones: A Leap in Potency and Spectrum

The therapeutic limitations of nalidixic acid spurred further research into the quinoline scaffold. A major breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones. This modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include Gram-positive bacteria. Norfloxacin, introduced in the early 1980s, was one of the first fluoroquinolones and demonstrated significantly improved activity against a range of pathogens. This was followed by the development of ciprofloxacin, which exhibited even greater potency and became a widely used antibiotic for various infections. Subsequent generations of fluoroquinolones, such as ofloxacin, further expanded the antibacterial spectrum and improved pharmacokinetic properties.

Synthesis of the Quinoline-3-Carboxylic Acid Core

The synthesis of the quinoline-3-carboxylic acid scaffold is a cornerstone of medicinal chemistry. Several named reactions have been instrumental in accessing this privileged structure, with the Gould-Jacobs reaction being one of the most fundamental.

The Gould-Jacobs Reaction: A Classic Approach

The Gould-Jacobs reaction provides a versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which are key intermediates for many quinolone antibiotics. The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (solvent)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of aniline and diethyl ethoxymethylenemalonate are heated together at 100-110°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation. The resulting intermediate, diethyl anilinomethylenemalonate, is obtained as a crystalline solid upon cooling.

-

Cyclization: The diethyl anilinomethylenemalonate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes. The cyclization reaction results in the formation of ethyl 4-hydroxyquinoline-3-carboxylate, which precipitates from the solution upon cooling.

-

Hydrolysis (optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with a solution of sodium hydroxide in ethanol. Subsequent acidification with hydrochloric acid yields 4-hydroxyquinoline-3-carboxylic acid.

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid involves a multi-step process starting from 2-amino-6-methylpyridine.

Materials:

-

2-amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or similar high-boiling solvent)

-

Sodium hydroxide (NaOH)

-

Ethyl iodide

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate to form diethyl [(6-methyl-2-pyridinyl)amino]methylenemalonate.

-

Cyclization: The intermediate is heated in a high-boiling solvent like Dowtherm A to induce cyclization, yielding ethyl 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

-

N-Alkylation: The nitrogen at position 1 is alkylated with ethyl iodide in the presence of a base to yield nalidixic acid.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone-3-carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary for the initiation of replication.

-

Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA.[2][3][5] This ternary complex blocks the progression of the replication fork, leading to an accumulation of double-strand breaks and ultimately, cell death.[2][3]

Structure-Activity Relationships (SAR)

The development of quinolones has been guided by a deep understanding of their structure-activity relationships. Key modifications to the quinolone scaffold have led to significant improvements in their antibacterial properties:

-

N-1 Substituent: An ethyl or cyclopropyl group at the N-1 position is crucial for antibacterial activity.

-

C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is essential for binding to DNA gyrase.

-

C-6 Fluoro Group: The introduction of a fluorine atom at the C-6 position dramatically increases potency.

-

C-7 Substituent: A piperazine ring or other heterocyclic moieties at the C-7 position enhances the spectrum of activity, particularly against Gram-positive bacteria and Pseudomonas aeruginosa.

Quantitative Biological Data

The following table summarizes the in vitro activity of key early quinoline-3-carboxylic acids against common bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Compound | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |

| Nalidixic Acid | 4 - 16 | >128 | >128 |

| Norfloxacin | 0.06 - 0.25 | 0.5 - 2 | 0.5 - 2 |

| Ciprofloxacin | 0.004 - 0.03 | 0.12 - 0.5 | 0.12 - 0.5 |

| Ofloxacin | 0.06 - 0.25 | 0.25 - 1 | 1 - 4 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Biological Evaluation

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add purified DNA gyrase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a chelating agent (e.g., EDTA).

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA compared to the control (no inhibitor). The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be calculated.

Conclusion

The discovery of quinoline-3-carboxylic acids represents a pivotal moment in the history of antibacterial chemotherapy. From the serendipitous finding of nalidixic acid to the rational design of highly potent fluoroquinolones, this class of compounds has had a profound impact on the treatment of bacterial infections. The continuous exploration of their synthesis, mechanism of action, and structure-activity relationships has not only provided life-saving medicines but has also deepened our understanding of fundamental bacterial processes. This technical guide serves as a testament to the enduring legacy of quinoline-3-carboxylic acids and a valuable resource for the next generation of researchers dedicated to combating infectious diseases.

References

- 1. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population analysis of susceptibility to ciprofloxacin and nalidixic acid in Staphylococcus, Pseudomonas aeruginosa, and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Physical and chemical characteristics of "2-Hydroxyquinoline-3-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Hydroxyquinoline-3-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-3-carboxylic acid). It includes a summary of its key properties, detailed experimental protocols for its synthesis and characterization, and a review of the known biological activities of related quinoline derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and materials science.

Physical and Chemical Characteristics

This compound is a heterocyclic compound with the molecular formula C₁₀H₇NO₃. It exists in tautomeric forms, with the keto form, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, being a significant contributor. The compound is a colorless crystalline solid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-1H-quinoline-3-carboxylic acid | |

| Synonyms | This compound, 3-Carboxycarbostyril | |

| CAS Number | 2003-79-4 | |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | |

| Melting Point | 270 °C | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in dimethylformamide (DMF) | [1] |

| pKa | Data not available |

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

A detailed protocol for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been reported.[1] The synthesis involves a multi-step process, which can be visualized in the workflow diagram below.

Procedure:

-

To a solution of an appropriate ester starting material (0.01 mol) in 50 mL of ethanol, add thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol).

-

Heat the reaction mixture under reflux for 4 hours.

-

After cooling, pour the mixture into water.

-

Neutralize the solution with a few drops of acetic acid.

-

Collect the resulting solid by filtration.

-

Wash the solid with water, then dry it.

-

Purify the crude product by crystallization from dimethylformamide (DMF) to obtain colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[1]

Analytical Characterization

The IR spectrum of the synthesized compound shows characteristic absorption bands.[1]

Table 2: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3368 | N-H stretch |

| 3481–3175 | O-H stretch (broad) |

| 1716, 1685 | C=O stretch |

| 1605, 1563 | C=C stretch |

| 1161, 1009 | C-O stretch |

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher

-

¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, sufficient number of scans.

A study on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid provides some ¹H NMR data for a related compound, which can serve as a reference.[1] For instance, the H-4 proton of the quinoline ring in a derivative was observed as a singlet at 8.89 ppm in DMSO-d₆.[1]

Mass spectral analysis is crucial for confirming the molecular weight of the compound. A general protocol for the mass spectrometry of quinoline carboxylic acids can be adapted.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the solution to an appropriate concentration (typically in the low µg/mL range).

-

If necessary, add a small amount of formic acid to aid in ionization.

Instrument Parameters (General - ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range appropriate to detect the molecular ion (m/z 190.04 for [M+H]⁺ or 188.03 for [M-H]⁻).

Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological properties, including anticancer and antimicrobial activities.

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line.[2] Furthermore, other quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer.

Logical Relationship of Quinoline Derivatives in Drug Discovery

Information regarding the specific signaling pathways modulated by this compound is not available in the current literature. Further research is required to elucidate its precise mechanism of action and its potential therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with established synthesis and characterization methods. While its own biological activity is not yet extensively documented, its structural similarity to other biologically active quinoline derivatives suggests that it may be a valuable scaffold for the development of new therapeutic agents. This guide provides a solid foundation of its known properties and methodologies to facilitate further research into this promising compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-hydroxyquinoline-3-carboxylic acid. The content delves into its electronic configuration, tautomeric forms, and key structural parameters, supported by experimental and computational data. Detailed experimental protocols for the characterization of this molecule are also provided.

Molecular Structure and Tautomerism

This compound (C₁₀H₇NO₃, Molar Mass: 189.17 g/mol ) is a heterocyclic compound featuring a quinoline core substituted with a hydroxyl group at the 2-position and a carboxylic acid group at the 3-position. A critical aspect of its chemistry is the pronounced tautomerism between the enol form (2-hydroxyquinoline) and the keto form (2-oxo-1,2-dihydroquinoline or 2-quinolone).[1][2] Spectroscopic and computational studies have consistently shown that the equilibrium strongly favors the keto tautomer, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, due to the greater stability of the cyclic amide group.[1][2]

The bonding in this compound involves a combination of covalent bonds within the fused ring system and the substituent groups. The quinoline core is aromatic, characterized by delocalized π-electrons across the bicyclic structure. The carboxylic acid group introduces both σ and π bonds, with the carbonyl group and hydroxyl group capable of participating in hydrogen bonding.

Quantitative Structural Data

Furthermore, computational studies using Density Functional Theory (DFT) have been employed to predict the geometries of various hydroxyquinoline carboxylic acids, showing good agreement with experimental X-ray diffraction data.[1] The tables below summarize representative crystallographic data for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate as a proxy for the 3-carboxylic acid derivative.

Table 1: Crystal Data and Structure Refinement for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate [4]

| Parameter | Value |

| Empirical Formula | C₁₀H₇NO₃·H₂O |

| Formula Weight | 207.18 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 20.7884 (8) |

| b (Å) | 3.7215 (1) |

| c (Å) | 23.8849 (9) |

| β (°) | 98.582 (2) |

| Volume (ų) | 1827.14 (11) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.506 |

| Radiation type | Cu Kα |

| Temperature (K) | 150 |

Table 2: Selected Bond Lengths for a Related Compound, 2-Chloroquinoline-3-carboxylic acid [5]

| Bond | Length (Å) |

| C1-N1 | 1.306 (3) |

| C1-Cl1 | 1.736 (3) |

| C2-C10 | 1.498 (3) |

| C6-C7 | 1.408 (4) |

| C7-C8 | 1.368 (4) |

| C8-C9 | 1.407 (4) |

Table 3: Selected Bond Angles for a Related Compound, 2-Chloroquinoline-3-carboxylic acid [5]

| Angle | Degree (°) |

| N1-C1-C2 | 123.4 (2) |

| N1-C1-Cl1 | 115.19 (19) |

| C2-C1-Cl1 | 121.4 (2) |

| C1-C2-C3 | 119.5 (2) |

| C1-C2-C10 | 118.8 (2) |

| C3-C2-C10 | 121.7 (2) |

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

A general method for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives involves the condensation of a substituted 2-aminobenzaldehyde or 2-aminoketone with an active methylene compound containing a carboxyl group or its ester, followed by cyclization. For example, derivatives have been synthesized from the corresponding anilines and diethyl malonate followed by cyclization in diphenyl ether.

A representative synthesis for a derivative is as follows: [6]

-

Reactant Preparation: Dissolve the appropriately substituted aniline in a suitable solvent.

-

Condensation: Add diethyl malonate to the solution and heat under reflux for several hours.

-

Cyclization: The intermediate is then added to high-boiling solvent like diphenyl ether and heated to a high temperature (e.g., 250 °C) to effect cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent to precipitate the product. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. For 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, characteristic signals are observed for the aromatic protons on the quinoline ring, the proton at the 4-position, the N-H proton of the lactam, and the carboxylic acid proton.[6]

-

¹³C NMR: Shows the number of unique carbon atoms and their hybridization. The carbonyl carbons of the lactam and the carboxylic acid will appear at characteristic downfield shifts.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the functional groups present. Key absorptions include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and another C=O stretch for the cyclic amide (lactam) in the 2-quinolone tautomer.

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[7]

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and angles.[3][4]

Potential Signaling Pathway Involvement

Derivatives of quinoline-3-carboxylic acid have been investigated for their biological activities. Notably, several 3-quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2.[8] CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, particularly cancer. The inhibition of CK2 by these compounds suggests a potential mechanism of action through the modulation of CK2-mediated signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3- | CID 4132142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 2-Hydroxyquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and experimental studies on 2-hydroxyquinoline-3-carboxylic acid. The document focuses on the molecule's structural properties, spectroscopic signatures, and potential for tautomerism, primarily existing as its keto form, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This guide synthesizes data from various research articles to offer a comprehensive resource for professionals in drug discovery and materials science. Key data is presented in structured tables, and detailed experimental and computational methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many therapeutic agents. The presence of hydroxyl and carboxylic acid functional groups on the quinoline scaffold, as seen in this compound, imparts unique physicochemical properties and biological activities. A critical aspect of this molecule is its existence in a tautomeric equilibrium between the enol (2-hydroxyquinoline) and the more stable keto (2-oxo-1,2-dihydroquinoline) forms. Understanding the theoretical underpinnings of this tautomerism, along with the molecule's structural and electronic characteristics, is paramount for its application in rational drug design and materials science. This guide delves into the theoretical studies, synthesis, and characterization of this important molecule.

Tautomerism and Stability

This compound predominantly exists as its keto tautomer, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This preference is attributed to the greater thermodynamic stability of the cyclic amide group in the keto form. Computational studies on related quinolone derivatives have consistently shown the keto form to be energetically more favorable.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been reported through the hydrolysis of its corresponding ethyl ester.[1] The characterization of the synthesized compound relies on various spectroscopic techniques.

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: [1]

-

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is hydrolyzed using thiourea and anhydrous potassium carbonate in ethanol.

-

The reaction mixture is heated under reflux.

-

After cooling, the solution is poured into water and neutralized.

-

The resulting precipitate is filtered, washed, and dried to yield the final product.

Caption: General synthesis workflow for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Spectroscopic Data

The following tables summarize the reported spectroscopic data for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives.

Table 1: ¹H-NMR Spectral Data of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives (in DMSO-d₆) [1]

| Proton | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.42-7.98 (m) |

| NH | 7.42-7.98 (m) |

| OH | 8.09 (br. s) |

| H-4 (quinoline ring) | 8.87 (s) |

Table 2: IR Spectral Data of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives (KBr, cm⁻¹) [1]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (broad) | 3468 |

| C=O (carbonyl and carboxylic acid) | 1735-1715 |

| C=C (aromatic) | 1607, 1583 |

| C-O | 1121, 1080 |

Theoretical Studies and Computational Analysis

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. While a dedicated comprehensive DFT study on this compound is limited, studies on closely related quinolone carboxylic acid derivatives provide valuable insights.[2]

Computational Methodology

A representative computational protocol for studying such systems involves:[2]

-

Geometry Optimization: The molecular structures are optimized using a functional such as PBE-D3 with a basis set like aug-cc-pVTZ.

-

Solvent Effects: The influence of solvent can be modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Electronic Structure Analysis: The electronic properties are investigated using methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis.

Caption: A typical workflow for DFT calculations on quinolone derivatives.

Calculated Molecular Properties (for Analogs)

DFT studies on analogous quinolone carboxylic acids reveal the importance of intramolecular hydrogen bonding in stabilizing the molecular structure.[2] The presence of an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen at position 2 leads to the formation of a quasi-ring, which significantly influences the molecule's conformation and electronic properties.

Table 3: Calculated Quantum Chemical Properties of a 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Analog [2]

| Property | Value |

| HOMO Energy | (Typical range: -6 to -7 eV) |

| LUMO Energy | (Typical range: -1 to -2 eV) |

| Energy Gap (ΔE) | (Typical range: 4 to 5 eV) |

| Dipole Moment | (Varies with conformation) |

Note: The values in Table 3 are indicative and based on studies of closely related analogs. Specific values for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid would require a dedicated DFT calculation.

Potential Applications in Drug Development

Derivatives of quinoline-3-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of protein kinase CK2.[3] The structural features of this compound, particularly its ability to participate in hydrogen bonding and its potential for metal chelation, make it an interesting scaffold for the design of novel therapeutic agents. Molecular docking studies on related compounds have shown that the quinolone core can effectively bind to the active sites of various enzymes.

Caption: Logical flow for the development of drugs based on the quinoline scaffold.

Conclusion

This technical guide has provided a consolidated overview of the theoretical and experimental aspects of this compound, with a significant focus on its more stable keto tautomer. The presented data on its synthesis, spectroscopic properties, and computational analysis of related structures offer a valuable resource for researchers. The inherent tautomerism and the potential for diverse chemical modifications underscore the importance of this molecule as a versatile scaffold in the development of new pharmaceuticals and functional materials. Further dedicated theoretical and experimental investigations on the parent molecule are warranted to fully elucidate its properties and unlock its full potential.

References

"2-Hydroxyquinoline-3-carboxylic acid" solubility profile in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Hydroxyquinoline-3-carboxylic acid. Due to the limited availability of direct quantitative data for this specific compound, this document synthesizes qualitative information and quantitative data from structurally similar quinoline-based carboxylic acids. The guide also details standardized experimental protocols for solubility determination and provides visual representations of key concepts and workflows.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[1] Its structure, featuring both a hydroxyl and a carboxylic acid group on the quinoline scaffold, suggests its solubility will be significantly influenced by the solvent's polarity and pH.

Solubility Data

Direct quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, based on the solubility of structurally related compounds, a qualitative and estimated quantitative profile can be inferred.

Table 1: Qualitative and Analog-Based Quantitative Solubility of Quinoline Carboxylic Acids

| Solvent | Compound | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 3-Hydroxyquinoline-2-carboxylic acid | Slightly Soluble (with heating) | Not Specified |

| Quinoline-4-carboxylic acid | 34 mg/mL | Not Specified | |

| Quinoline-8-carboxylic acid | 50 mg/mL (with heating) | Not Specified | |

| Methanol | 3-Hydroxyquinoline-2-carboxylic acid | Slightly Soluble | Not Specified |

| Water | Quinoline | Slightly soluble in cold water, readily soluble in hot water | Not Specified |

| 3-Hydroxyquinoline-4-carboxylic acid | Generally soluble (pH dependent) | Not Specified | |

| Quinoline-8-carboxylic acid | Insoluble | Not Specified |

Disclaimer: The quantitative data presented is for structural analogs and should be used as an estimation for this compound. Experimental verification is highly recommended.

Factors Influencing Solubility

The solubility of this compound is expected to be governed by the following principles:

-

Polarity : The presence of a polar hydroxyl group and a carboxylic acid group suggests that polar solvents will be more effective at dissolving the compound. The "like dissolves like" principle indicates that solvents capable of hydrogen bonding, such as water, alcohols, and DMSO, are likely to be suitable.[2]

-

pH : The carboxylic acid moiety is ionizable. In aqueous solutions, the solubility is expected to increase significantly at higher pH values due to the deprotonation of the carboxylic acid, forming a more soluble carboxylate salt.[3]

-

Temperature : For many compounds, solubility increases with temperature. This is particularly relevant for solvents where the compound is described as "slightly soluble," as heating may enhance dissolution.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, methanol, water)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in the shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationships in Solubility

The interplay of compound properties and solvent characteristics dictates the solubility outcome. This can be visualized as a decision-making process for solvent selection.

Caption: Factors Influencing the Solubility of this compound.

This guide serves as a foundational resource for understanding the solubility profile of this compound. For definitive quantitative data, experimental determination using standardized protocols such as the shake-flask method is essential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-hydroxyquinoline-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure, appearing in a wide array of biologically active compounds with antibacterial, anticancer, and anti-inflammatory properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and provides step-by-step experimental protocols. Additionally, it visualizes important synthetic pathways and relevant biological signaling cascades.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several strategic routes. The most common approaches involve the construction of the quinoline ring system via established name reactions or the functionalization of a pre-formed quinoline core.

A prevalent and versatile method involves the synthesis of a key intermediate, 2-chloroquinoline-3-carboxylic acid, which can then be readily hydrolyzed to the desired 2-hydroxy (or 2-oxo) analogue. This multi-step approach offers flexibility in introducing various substituents onto the quinoline ring.

Key Synthetic Approaches:

-

Synthesis via 2-Chloroquinoline-3-carboxylic Acid Intermediate: This robust method begins with the Vilsmeier-Haack reaction of acetanilides to form 2-chloroquinoline-3-carbaldehydes. Subsequent oxidation yields 2-chloroquinoline-3-carboxylic acids, which are then hydrolyzed to the final this compound derivatives.[1][2]

-

Pfitzinger Reaction: This classical method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[3][4] While traditionally yielding 4-carboxy derivatives, variations can be adapted for the synthesis of the 3-carboxy isomers.

-

Friedländer Annulation: This reaction provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7][8][9]

Data Presentation: Synthesis of this compound Derivatives and Intermediates

The following tables summarize quantitative data for key steps in the synthesis of this compound derivatives, allowing for easy comparison of different reaction conditions and substituent effects.

Table 1: Synthesis of 2-Chloroquinoline-3-carboxylic Acids from 2-Chloroquinoline-3-carbaldehydes [1]

| Entry | Substituent on Acetanilide | Product | Yield (%) | Melting Point (°C) |

| 1 | H | 2-Chloroquinoline-3-carboxylic acid | 85 | 187 |

| 2 | 6-CH₃ | 2-Chloro-6-methylquinoline-3-carboxylic acid | 88 | 215 |

| 3 | 6-OCH₃ | 2-Chloro-6-methoxyquinoline-3-carboxylic acid | 89 | 205 |

| 4 | 6-Br | 6-Bromo-2-chloroquinoline-3-carboxylic acid | 92 | 240 |

| 5 | 8-CH₃ | 2-Chloro-8-methylquinoline-3-carboxylic acid | 84 | 201 |

| 6 | 8-Cl | 2,8-Dichloroquinoline-3-carboxylic acid | 90 | 224 |

Table 2: Hydrolysis of 2-Chloroquinoline-3-carboxylic Acids to 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids [1]

| Entry | Substituent on Quinoline Ring | Product | Yield (%) | Melting Point (°C) | Reaction Time (h) |

| 1 | H | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 87 | 300 | 12 |

| 2 | 6-OCH₃ | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 89 | 289 | 15 |

| 3 | 6-Br | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 91 | >300 | 18 |

| 4 | 7-CH₃ | 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 85 | 295 | 14 |

| 5 | 8-Cl | 8-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 88 | 298 | 16 |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction[10]

This protocol describes a modified and efficient procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides using phosphorus pentachloride.

Materials:

-

Substituted Acetanilide (1 equiv.)

-

N,N-Dimethylformamide (DMF) (3 equiv.)

-

Phosphorus pentachloride (PCl₅) (4.5 equiv.)

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 equiv.) to below 0 °C in an ice bath.

-